3-amino-N-(2-bromophenyl)propanamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-N-(2-bromophenyl)propanamide hydrochloride is a chemical compound with the molecular formula C9H11BrN2O·HCl. It is a derivative of propanamide, featuring an amino group at the third position and a bromophenyl group at the second position. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(2-bromophenyl)propanamide hydrochloride typically involves the reaction of 2-bromobenzoyl chloride with 3-aminopropanamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(2-bromophenyl)propanamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products
The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms, and coupled products with extended aromatic systems.
Scientific Research Applications
3-amino-N-(2-bromophenyl)propanamide hydrochloride is used in several scientific research fields:
Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.
Biology: In the development of biochemical assays and as a probe for studying biological pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-amino-N-(2-bromophenyl)propanamide hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-N-(2-chlorophenyl)propanamide hydrochloride
- 3-amino-N-(2-fluorophenyl)propanamide hydrochloride
- 3-amino-N-(2-iodophenyl)propanamide hydrochloride
Uniqueness
3-amino-N-(2-bromophenyl)propanamide hydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and interaction properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior and biological activity.
Properties
CAS No. |
2551115-02-5 |
---|---|
Molecular Formula |
C9H12BrClN2O |
Molecular Weight |
279.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.